N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly

Enzymology ACE Assay Development Kinetic Spectrophotometry

FAPGG (64967-39-1) is the gold-standard chromogenic substrate for angiotensin-converting enzyme (ACE) kinetic assays. Its furylacryloyl chromophore enables direct, real-time spectrophotometric monitoring at 340 nm without secondary derivatization or extraction—eliminating the variability inherent in HHL or Cbz-Phe-His-Leu methods. FAPGG delivers domain-neutral hydrolysis, ensuring inhibitor IC50 and Ki values reflect total ACE inhibition. With a 3-fold faster hydrolysis rate and well-characterized Km (0.3–0.8 mM), it provides superior signal-to-noise for high-throughput screening, clinical chemistry automation, and SAR studies.

Molecular Formula C20H21N3O6
Molecular Weight 399.4 g/mol
CAS No. 64967-39-1
Cat. No. B1336294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly
CAS64967-39-1
Synonyms2-furanacryloyl-phenylalanyl-glycyl-glycine
3-(2-furylacryloyl)phenylalanyl-glycyl-glycine
FA-Phe-Gly-Gly
FAPGG
Molecular FormulaC20H21N3O6
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C=CC2=CC=CO2
InChIInChI=1S/C20H21N3O6/c24-17(9-8-15-7-4-10-29-15)23-16(11-14-5-2-1-3-6-14)20(28)22-12-18(25)21-13-19(26)27/h1-10,16H,11-13H2,(H,21,25)(H,22,28)(H,23,24)(H,26,27)/b9-8+/t16-/m0/s1
InChIKeyZDLZKMDMBBMJLI-FDMDGMSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) – ACE Chromogenic Substrate for Continuous Spectrophotometric Assays


N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG, CAS 64967-39-1) is a synthetic tripeptide chromogenic substrate specifically designed for the continuous spectrophotometric assay of angiotensin-converting enzyme (ACE, EC 3.4.15.1) [1]. The compound features an N-terminal furylacryloyl group that confers a distinct UV absorption maximum near 340 nm, which undergoes a hypsochromic shift upon enzymatic hydrolysis to furylacryloyl-Phe (FAP) and glycylglycine (Gly-Gly) [2]. FAPGG is widely recognized as the reference substrate for kinetic ACE activity measurements in serum, plasma, and purified enzyme preparations, enabling direct, real-time monitoring of enzyme activity without the need for secondary derivatization or extraction steps [3].

Why Generic ACE Substrate Substitution Fails: FAPGG's Unique Chromogenic Properties Prevent Cross-Assay Comparability


Substituting FAPGG with alternative ACE substrates such as N-hippuryl-His-Leu (HHL) or Cbz-Phe-His-Leu is not scientifically valid due to fundamental differences in detection chemistry, kinetic behavior, and domain specificity. FAPGG's furylacryloyl chromophore enables direct, continuous spectrophotometric monitoring at 340 nm without the need for secondary reactions or extraction [1]. In contrast, HHL and Cbz-Phe-His-Leu assays rely on indirect quantification of released His-Leu via colorimetric or fluorometric derivatization, introducing additional variability and precluding real-time kinetic analysis [2]. Critically, ACE inhibitor IC50 values are demonstrably substrate-dependent—captopril yields nanomolar IC50 values with FAPGG but micromolar values with angiotensin-I—rendering cross-substrate comparisons unreliable [3]. The following evidence quantifies precisely how FAPGG differentiates itself from its closest analogs, supporting its selection as the preferred substrate for ACE activity and inhibition studies.

Quantitative Evidence Guide: Head-to-Head Performance Data for FAPGG Versus ACE Substrate Alternatives


FAPGG Hydrolysis Rate is Threefold Greater Than Previously Reported ACE Substrates

FAPGG demonstrates a threefold greater rate of enzymatic hydrolysis compared to earlier-generation ACE substrates, significantly improving assay sensitivity and reducing measurement time [1]. This higher turnover rate enables detection of lower enzyme concentrations and provides more precise kinetic data under identical assay conditions.

Enzymology ACE Assay Development Kinetic Spectrophotometry

FAPGG Enables Continuous Spectrophotometric Monitoring, Eliminating Extraction Steps Required for HHL and Cbz-Phe-His-Leu

Unlike HHL and Cbz-Phe-His-Leu, which require post-reaction derivatization or extraction for product quantification, FAPGG enables direct, continuous spectrophotometric monitoring of ACE activity at 340 nm [1]. HPLC-based methods using FAPGG are extraction-free and rely solely on UV detection of the FAP product, consuming fewer chemicals per sample compared to HHL-based assays [2].

Analytical Chemistry ACE Inhibitor Screening HPLC Method Development

FAPGG Substrate Stability Superior to HHL in Solution, Reducing Pre-Analytical Variability

Comparative stability studies indicate that FAPGG substrate remains more stable in solution than HHL, an important practical consideration for laboratory reagent preparation and long-term storage [1]. HHL substrate in solution exhibited lower stability, which can introduce pre-analytical variability and necessitate more frequent reagent preparation.

Substrate Stability Reagent Procurement Assay Reproducibility

FAPGG Km Values Consistently Reported Across Species (0.3–0.8 mM), Enabling Cross-Study Normalization

The Michaelis-Menten constant (Km) for FAPGG with ACE has been reproducibly determined across multiple species and enzyme preparations, ranging from 0.3 mM to 0.8 mM [1][2][3]. This consistency allows researchers to normalize assay conditions and compare data across studies. Notably, the recommended working substrate concentration of 0.8 mM exceeds the Km, enabling reliable kinetic measurements while avoiding the excessively high absorbances that preclude measurements at saturating concentrations [1].

Enzyme Kinetics Michaelis-Menten Constant Comparative Enzymology

FAPGG Exhibits Equal Catalytic Efficiency on Both ACE Domains, Whereas Cbz-Phe-His-Leu Shows Domain Preference

Kinetic analysis of somatic ACE reveals that FAPGG is hydrolyzed with equal catalytic efficiency by both the N- and C-terminal active site domains [1]. In contrast, Cbz-Phe-His-Leu and other substrates exhibit preferential hydrolysis by the C-domain [2]. This domain-neutral behavior makes FAPGG the substrate of choice for measuring total somatic ACE activity without domain bias.

ACE Domain Selectivity Substrate Specificity Somatic ACE Kinetics

Optimal Research and Industrial Application Scenarios for N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG)


High-Throughput Screening of ACE Inhibitory Peptides from Natural Sources

FAPGG is the substrate of choice for microplate-based high-throughput screening of ACE inhibitory peptides derived from food proteins, marine organisms, or plant hydrolysates [1]. Its continuous spectrophotometric readout at 340 nm enables rapid IC50 determination using standard microplate readers, eliminating the need for post-reaction derivatization. The threefold higher hydrolysis rate compared to earlier substrates [2] ensures sufficient signal-to-noise ratios even with low enzyme concentrations, while the domain-neutral activity [3] guarantees that inhibitory potency measurements reflect total ACE inhibition rather than domain-selective effects.

Clinical Diagnostic Assays for Serum ACE Activity (Sarcoidosis Monitoring)

FAPGG-based kinetic assays are the established clinical chemistry method for quantifying serum ACE activity, a biomarker for sarcoidosis and Gaucher disease [1]. The assay's reproducibility (within-run CV < 3%, between-run CV < 5%) [2] and well-characterized reference intervals [3] support diagnostic accuracy. The direct spectrophotometric format enables full automation on clinical chemistry analyzers, providing results within minutes without extraction or derivatization steps. Recommended standardized conditions (0.8 mM FAPGG, 340 nm) [4] ensure inter-laboratory comparability.

Pharmacological Characterization of ACE Inhibitor Potency and Selectivity

FAPGG is the preferred substrate for determining inhibitor IC50 and Ki values in pharmacological studies of both synthetic and natural ACE inhibitors [1]. The substrate's domain-neutral hydrolysis [2] ensures that inhibitor potency measurements are not confounded by domain-specific substrate preferences, a known limitation when using Cbz-Phe-His-Leu or angiotensin-I [3]. The well-characterized Km values (0.3–0.8 mM) [4] allow accurate calculation of Ki from IC50 data using the Cheng-Prusoff relationship, supporting rigorous SAR and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.